molecular formula C14H16 B071981 2-Butylnaphthalene CAS No. 1134-62-9

2-Butylnaphthalene

Cat. No.: B071981
CAS No.: 1134-62-9
M. Wt: 184.28 g/mol
InChI Key: UKAMWVYNAVUZEA-UHFFFAOYSA-N
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Description

2-Butylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where a butyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly in the production of high-performance lubricating oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butene in the presence of an acid catalyst. One common method involves using trifluoromethanesulfonic acid as a catalyst, which has shown high efficiency with a naphthalene conversion rate of 98.5% and a selectivity of 98.8% for multi-butylnaphthalenes .

Industrial Production Methods: In industrial settings, the alkylation process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butylnaphthalene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-butylnaphthalene in its applications, particularly in lubrication, involves its aromatic ring structure and the attached butyl group. The aromatic ring provides stability, while the butyl group enhances its solubility and interaction with other molecules. In lubrication, it reduces friction and wear by forming a stable film on metal surfaces, thereby protecting them from damage .

Comparison with Similar Compounds

  • 2-Methylnaphthalene
  • 2-Ethylnaphthalene
  • 2-Propyl naphthalene

Comparison: 2-Butylnaphthalene is unique due to its longer butyl side chain, which provides better solubility and lubricating properties compared to its shorter-chain analogs like 2-methylnaphthalene and 2-ethylnaphthalene. The longer side chain also contributes to higher thermal stability and better performance in high-temperature applications .

Properties

IUPAC Name

2-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAMWVYNAVUZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150401
Record name Naphthalene, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-62-9
Record name Naphthalene, 2-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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